molecular formula C7H5N3O6<br>C7H5N3O6<br>C6H2(CH3)(NO2)3 B092697 2,4,6-Trinitrotoluene CAS No. 118-96-7

2,4,6-Trinitrotoluene

Cat. No.: B092697
CAS No.: 118-96-7
M. Wt: 227.13 g/mol
InChI Key: SPSSULHKWOKEEL-UHFFFAOYSA-N

Description

2,4,6-Trinitrotoluene, commonly known as 2-methyl-1,3,5-trinitrobenzene, is a chemical compound with the formula C₇H₅N₃O₆. It is a pale yellow solid that is best known for its use as an explosive material. It was first synthesized in 1863 by German chemist Joseph Wilbrand and has since been widely used in military and industrial applications due to its stability and ease of handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trinitrotoluene is synthesized through a nitration process involving toluene. The process typically occurs in two steps:

    Mononitration: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce mononitrotoluene.

    Dinitration and Trinitration: The mononitrotoluene is further nitrated to produce dinitrotoluene and finally this compound.

Industrial Production Methods: In industrial settings, the nitration process is carried out in large reactors with precise control over temperature and acid concentrations. The final product is purified through recrystallization to remove impurities and achieve the desired purity level .

Chemical Reactions Analysis

Thermal Decomposition

TNT decomposes explosively at 240°C, releasing gases (CO, CO₂, NOₓ) and soot. Combustion mechanisms involve radical chain reactions:
C7H5N3O6CH3C6H2(NO2)3Radicals HCN NO CO CO2+H2O+N2\text{C}_7\text{H}_5\text{N}_3\text{O}_6\rightarrow \text{CH}_3\text{C}_6\text{H}_2(\text{NO}_2)_3\rightarrow \text{Radicals HCN NO }\rightarrow \text{CO CO}_2+\text{H}_2\text{O}+\text{N}_2
Soot formation is reduced by oxygen enrichment .

Photolytic Degradation

Sunlight transforms TNT in aquatic environments:

  • Primary Products : Nitrobenzenes, benzaldehydes, nitrophenols .

  • Mechanism : Methyl group oxidation and nitro reduction via photosensitized reactions .

  • Rate : Faster in river water than distilled water due to dissolved organics .

Microbial Degradation

Anaerobic bacteria reduce nitro groups to amines:

  • 2-ADNT/4-ADNT : Dominant monoamino intermediates .

  • Diamino Products : Less stable, prone to coupling into dimers .

Alkaline Hydrolysis and Polymerization

Treatment with NaOH or Ca(OH)₂ induces nucleophilic substitution and polymerization:

Reaction StepProducts Identified (NMR)Conditions
Nitro group displacementKetones, carboxylates, alcoholspH > 11, 25–60°C
Methyl group oxidationDiphenyl methylene structures
Condensation with aminesAzoxy, imine, indole derivatives

Key Findings :

  • Polymer nitrogen content is 64% of original TNT .

  • Acute toxicity (Microtox®) decreases post-treatment .

Catalytic Oxidation

N,N′,N″-Trihydroxyisocyanuric acid selectively oxidizes TNT’s methyl group to 2,4,6-trinitrobenzoic acid in acetic acid:

Pathways :

  • Alcohol Intermediate Route :
    TNTAlcoholCarboxylic Acid(ΔG=155 kcal mol)\text{TNT}\rightarrow \text{Alcohol}\rightarrow \text{Carboxylic Acid}\quad (\Delta G=-155\text{ kcal mol})

  • Aldehyde Intermediate Route :
    TNTAldehydeCarboxylic Acid(ΔG=177 kcal mol)\text{TNT}\rightarrow \text{Aldehyde}\rightarrow \text{Carboxylic Acid}\quad (\Delta G=-177\text{ kcal mol})

The alcohol pathway is favored due to lower reactivation energy for the catalyst .

Reaction with Biomolecules

TNT metabolites react with cysteine residues in proteins:

  • Intermediate : SeM (transient mercaptan) .

  • Products :

    • SuA (rearranged product).

    • 4HA (hydroxylamine derivative) .

Environmental Fate

  • Soil : Clay and organic carbon enhance transformation to ADNTs .

  • Water : Rapid photolysis (hours) and microbial reduction (days) .

Comparative Reaction Energetics

Reaction TypeEnergy Barrier (kcal/mol)Selectivity Factor
Catalytic Oxidation 25–401.3–2.0
Alkaline Hydrolysis 15–30pH-dependent

Scientific Research Applications

Military Applications

High Explosive
TNT has been predominantly used as a high explosive in military operations. Its insensitivity to shock makes it suitable for filling shells, grenades, and demolition bombs. TNT can be detonated on impact when combined with a detonator mechanism, ensuring reliability in combat scenarios .

Binary Mixtures
In military applications, TNT is often mixed with other explosives to enhance performance:

  • Cyclotols : Mixtures with RDX (cyclotrimethylenetrinitramine).
  • Octols : Mixtures with HMX (cyclotetramethylenetetranitramine).
  • Amatols : Mixtures with ammonium nitrate.
  • Tritonals : Mixtures with aluminum .

Industrial Applications

Blasting Operations
TNT is utilized in various industrial explosive applications such as deep-well and underwater blasting. Its effectiveness in these environments stems from its controlled detonation properties, which minimize collateral damage while maximizing excavation efficiency .

Chemical Intermediate
Beyond its explosive uses, TNT serves as a chemical intermediate in the production of dyestuffs and photographic chemicals. Its ability to undergo further chemical reactions makes it valuable in synthesizing various organic compounds .

Environmental Remediation

Biodegradation Studies
Research has demonstrated that TNT can be biodegraded by certain microorganisms, which offers potential pathways for environmental remediation. Studies focusing on the phytotoxicity and degradation mechanisms of TNT have been conducted using plants such as alfalfa (Medicago sativa), highlighting both its environmental impact and the biological processes that can mitigate its presence in contaminated soils .

Electrochemical Treatment
Recent advancements have explored the use of anodic oxidation processes for the removal of TNT from wastewater. A study reported over 92% degradation efficiency within two hours using boron-doped diamond electrodes, showcasing a promising method for treating industrial and military wastewater contaminated with TNT .

Health and Safety Considerations

TNT exposure poses health risks to workers involved in its production and handling. Studies indicate that dermal absorption is a significant route of exposure, necessitating stringent safety measures in workplaces where TNT is produced or utilized .

Case Study 1: Military Explosive Performance

A comparative analysis of TNT and its binary mixtures demonstrated enhanced detonation velocities and energy outputs in military applications, supporting its continued use as a primary explosive material.

Case Study 2: Environmental Remediation Techniques

Research conducted on the electrochemical degradation of TNT revealed that using advanced oxidation processes could significantly reduce environmental contamination levels, paving the way for full-scale industrial applications.

Mechanism of Action

The mechanism of action of 2,4,6-Trinitrotoluene involves its interaction with biological molecules. It is known to undergo metabolic reduction to form reactive intermediates that can bind covalently to proteins, leading to toxic effects. The primary molecular targets include enzymes and other proteins involved in cellular metabolism .

Comparison with Similar Compounds

2,4,6-Trinitrotoluene is often compared with other nitroaromatic compounds such as:

  • 2,4-Dinitrotoluene
  • 2,6-Dinitrotoluene
  • 2-Aminodinitrotoluene
  • 4-Aminodinitrotoluene

Uniqueness: this compound is unique due to its high explosive power, stability, and ease of handling compared to other nitroaromatic compounds. It is less sensitive to impact and friction, making it safer to use in various applications .

Biological Activity

2,4,6-Trinitrotoluene (TNT) is a well-known explosive compound that has garnered significant attention due to its biological activity and associated health risks. This article delves into the biological effects of TNT, summarizing key research findings, case studies, and relevant data.

Overview of TNT

TNT is primarily used in military applications as an explosive. However, its environmental persistence and potential health hazards have raised concerns regarding its exposure and toxicity. The compound can enter the body through inhalation, dermal contact, or ingestion, leading to various adverse health effects.

1. Genotoxicity and Mutagenicity

Research indicates that TNT exhibits mutagenic properties. A study involving urine samples from workers exposed to TNT showed a significant increase in mutagenic activity using Salmonella typhimurium TA98 without metabolic activation. This suggests that TNT may induce gene mutations through bacterial nitroreductase activity .

2. Reactive Oxygen Species (ROS) Generation

TNT exposure is associated with increased levels of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage. In vitro studies demonstrated that exposure to TNT in liver cells resulted in elevated ROS levels and peroxisome proliferation, indicating a potential mechanism for hepatotoxicity .

1. Liver Toxicity

Occupational exposure to TNT has been linked to liver toxicity and increased mortality rates from liver cancer. A case-control study reported a liver cancer mortality rate ratio of 2.71 among TNT-exposed workers compared to national averages . Chronic exposure has also been associated with liver damage indicators such as elevated liver enzymes .

2. Hematological Effects

Studies have shown that TNT exposure can lead to hematological changes, including reduced hemoglobin and hematocrit levels in workers . Additionally, reticulocyte counts were found to be significantly higher among exposed individuals, suggesting a compensatory response to anemia .

3. Cataracts

Chronic exposure to TNT has been implicated in the development of cataracts. Research involving Finnish workers indicated that irreversible lens opacities were present in a significant number of those exposed for extended periods .

Case Study 1: Occupational Exposure

A cohort study involving ammunition plant workers revealed respiratory difficulties and other health issues related to TNT exposure. The findings highlighted the need for stringent occupational safety measures to minimize exposure risks .

Case Study 2: Environmental Impact

Environmental studies have shown that TNT can accumulate in sediments near military sites, raising concerns about long-term ecological impacts and potential human exposure via food chains .

Data Summary

Health EffectEvidence/Findings
Genotoxicity Increased mutagenic activity observed in urine samples from exposed workers .
Liver Toxicity Elevated liver cancer mortality rate among TNT-exposed workers .
Hematological Changes Significant reductions in hemoglobin and hematocrit levels noted .
Cataracts Development of cataracts reported in workers with chronic exposure .
ROS Generation Increased ROS levels observed in liver cells post-TNT exposure, indicating oxidative stress .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2,4,6-trinitrotoluene in laboratory settings?

TNT is synthesized via stepwise nitration of toluene using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The process involves three stages:

Mononitration : Toluene reacts with HNO₃/H₂SO₄ at 30–50°C to form mononitrotoluene.

Dinitration : Further nitration at 50–70°C yields 2,4-dinitrotoluene.

Trinitration : Final nitration at 90–110°C produces this compound.
Key considerations : Temperature control, acid ratio (HNO₃:H₂SO₄ ≈ 1:3), and stirring efficiency to minimize side reactions (e.g., oxidation). Industrial processes like the Schmid-Meissner method use continuous flow reactors for scalability .

Q. How does TNT persist and degrade in environmental matrices?

TNT’s environmental fate depends on media:

  • Water : Rapid photolysis under sunlight (half-life <24 hrs) generates nitroso and amino derivatives (e.g., 4-ADNT, 2-ADNT). Microbial degradation under aerobic conditions is slow, with partial mineralization via denitration .
  • Soil : Adsorbs strongly to organic matter (log Koc ≈ 2.5–3.5), limiting mobility. Anaerobic microbial reduction forms triaminotoluene (TAT), which binds irreversibly to humic substances .
  • Plants : Accumulates in roots but undergoes limited metabolism. Phytoremediation studies suggest transgenic plants expressing bacterial nitroreductases enhance TNT detoxification .

Q. What analytical methods are validated for detecting TNT and its metabolites in biological samples?

Sample Type Method Detection Limit Key Metabolites
Urine/BloodHPLC-MS/MS0.1–1 ppb4-ADNT, 2-ADNT, TNT
TissuesGC-ECD5–10 ppbParent TNT
Hand SwabsLC-UV50 ppbSurface contamination
Notes: Urinary 4-ADNT is a biomarker for occupational exposure. Colorimetric assays (e.g., amber-red urine) offer rapid screening but lack specificity .

Advanced Research Questions

Q. How can contradictory data on TNT’s genotoxicity be resolved in mechanistic studies?

TNT exhibits direct mutagenicity in bacterial assays (Ames test) and mammalian cells (TK+/- mutation) without metabolic activation. However, in vivo genotoxicity data are conflicting:

  • In vitro : TNT induces DNA strand breaks in human lymphocytes at ≥10 µM.
  • In vivo : Rodent studies show weak clastogenicity, likely due to rapid detoxification (urinary excretion >90% within 24 hrs).
    Methodological recommendations :
  • Use comet assays with liver/kidney tissues to assess DNA damage.
  • Pair with pharmacokinetic modeling to correlate tissue-specific metabolite levels (e.g., nitro-reduced intermediates) with genotoxic endpoints .

Q. What experimental designs optimize microbial degradation of TNT in contaminated soils?

Slurry reactors and land farming are effective for large-scale remediation:

Bioaugmentation : Inoculate with Pseudomonas sp. JLR11 (denitrates TNT to NH4<sup>+</sup>) or Phanerochaete chrysosporium (ligninolytic degradation).

Biostimulation : Add carbon sources (e.g., molasses) to enhance cometabolism.

Anaerobic conditions : Promote reductive pathways (TNT → TAT) using zero-valent iron or organic electron donors.
Challenges : Azoxytetranitrotoluene byproducts are recalcitrant; coupling with phytostabilization reduces leaching .

Q. How do catalytic nanomaterials enhance TNT detection in complex matrices?

Pt-decorated carbon nanotubes enable catalytic paper spray ionization mass spectrometry :

  • Mechanism : Pt nanoparticles reduce TNT to triaminotoluene (TAT), which ionizes efficiently in positive-ion mode.
  • Sensitivity : LOD ≈ 0.01 ppb in soil extracts.
  • Advantages : Field-deployable, minimal sample prep, and resistance to matrix effects (e.g., humic acids) .

Q. What are the methodological gaps in assessing TNT’s hepatotoxicity and carcinogenicity?

  • Hepatotoxicity : Standard liver function tests (ALT, AST) lack specificity. Proposed biomarkers:
    • Serum glutathione-S-transferase (GST) for early oxidative stress.
    • Urinary 8-OHdG for DNA damage .
  • Carcinogenicity : EPA classifies TNT as Group C (possible human carcinogen) based on rat bladder tumors. Research gaps:
    • Dose-response studies with chronic low-dose exposure.
    • Mechanistic links between TAT-DNA adducts and oncogenesis .

Q. Data-Driven Insights

Comparative Toxicity of TNT Metabolites

Metabolite Mutagenicity (Ames Test) Hepatotoxicity (IC50, HepG2)
TNTPositive (TA98 ± S9)120 µM
4-ADNTWeakly positive450 µM
TATNegative>1 mM
Source: .

Thermal Decomposition Pathways of TNT

  • Primary pathway (200–300°C):
    TNT → NO2 + CH3C6H2(NO2)2 → HCN + CO + soot.
  • Isotopic studies (<sup>2</sup>H labeling):
    Methyl hydrogen transfer to nitro groups initiates chain reactions, confirmed by EPR detection of radical intermediates .

Properties

IUPAC Name

2-methyl-1,3,5-trinitrobenzene
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InChI

InChI=1S/C7H5N3O6/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16/h2-3H,1H3
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InChI Key

SPSSULHKWOKEEL-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H5N3O6, Array
Record name TNT, WETTED WITH NOT LESS THAN 30% WATER
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Record name TRINITROTOLUENE, DRY OR WETTED WITH LESS THAN 30 PERCENT WATER, BY MASS
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DSSTOX Substance ID

DTXSID7024372
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Molecular Weight

227.13 g/mol
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Physical Description

Tnt, wetted with not less than 30% water appears as a slurry of a yellow water-insoluble crystalline solid. Can burn, although difficult to ignite. When water has been driven off or evaporated the residue is easily ignited, burns vigorously, and is highly explosive. Produces toxic oxides of nitrogen during combustion. May explode under exposure to intense heat. Primary hazard is blast of an explosion, not flying projectiles or fragments., Trinitrotoluene, dry or wetted with less than 30 percent water, by mass appears as an explosive solid. Primary hazard is from effects of a blast. Not designed to produce significant fragmentation or throw projectiles. May explode under exposure to intense heat or fire., Other Solid; Pellets or Large Crystals, Colorless to pale-yellow, odorless solid or crushed flakes; [NIOSH], COLOURLESS-TO-YELLOW CRYSTALS., Colorless to pale-yellow, odorless solid or crushed flakes.
Record name TNT, WETTED WITH NOT LESS THAN 30% WATER
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Record name Benzene, 2-methyl-1,3,5-trinitro-
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Boiling Point

464 °F at 760 mmHg EXPLODES (NTP, 1992), 240 °C (explodes), 464 °F (explodes), 464 °F (Explodes)
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Flash Point

(Explodes) (NIOSH, 2023), explodes, ? (Explodes)
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Solubility

Insoluble (NTP, 1992), In water, 115 mg/L at 23 °C, Sol less than 2,4,6-trinitrophenol in alc, ether, carbon disulfide, About 0.01% in water at 25 °C. 1 g/700 ml boiling water, Solubilities in various solvents at 18 °C. [Table#2876], For more Solubility (Complete) data for 2,4,6-TRINITROTOLUENE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.013, (77 °F): 0.01%
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Density

1.654 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.654 at 20 °C/4 °C, 1.65 g/cm³, 1.65
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Vapor Density

7.85 (Air = 1), Relative vapor density (air = 1): 7.85
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Vapor Pressure

0.046 mmHg (NTP, 1992), 0.00000802 [mmHg], 8.02X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 0.0002 mmHg
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Mechanism of Action

... The hypothesis that 2,4,6-trinitrotoluene induces anemia by causing hemolysis through oxidative damage which is mediated by 2,4,6-trinitrotoluene and/or its metabolites ... is ... supported by the presence of methemoglobinemia, produced by the oxidation of the heme iron, observed when 2,4,6-trinitrotoluene was fed to rats at 300 mg/kg/day for 13 weeks ... to rats at 10 or 50 mg/kg/day for 24 months ... and to dogs at 32 mg/kg/day for 6 months ..., One of the proposed mechanisms of 2,4,6-trinitrotoluene-induced toxicity is an increase in free radical levels which occurs after exposure. Superoxide radicals and hydrogen peroxide were measured in mitochondria and microsomes from livers of monkeys treated with 0, 60, or 120 mg/kg/day of 2,4,6-trinitrotoluene for 12 weeks ... The amount of superoxide radicals was indirectly measured by the formation of adrenochrome from adrenalin, and hydrogen peroxide production was evaluated by the conversion of methanol to formaldehyde. There was a dose-dependent increase in superoxide radicals and hydrogen peroxide production in liver mitochondria and microsomes ... These findings were confirmed when mitochondria and microsomes obtained from various organs were treated in vitro with 0, 0.04, 0.2, or 1 mmol of 2,4,6-trinitrotoluene and then tested for adrenochrome and formaldehyde production. Different amounts of hydrogen peroxide were produced in the mitochondria of the various organs. The highest amount of hydrogen peroxide was present in the liver followed by brain, testicle, kidney cortex, and kidney medulla ..., A theory of the mechanism of toxicity by 2,4,6-trinitrotoluene is that the parent compound and some metabolic intermediates are active oxygen generators ... and are involved in lipid peroxidation in the liver and in oxygenation of the lens to form cataracts ...
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Impurities

Tetranitromethane /is/ an impurity /of crude 2,4,6-trinitrotoluene/., 2,4,6-Trinitrotoluene is purified by the addn of a concn soln of sodium sulfite to extract isomers and impurities.
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Color/Form

Monoclinic rhombohedra from alc; commercial crystals (needles) are yellow, Colorless to pale-yellow solid or crushed flakes

CAS No.

118-96-7
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Melting Point

177.6 °F (NTP, 1992), 80.1 °C, 177.6 °F, 176 °F
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Synthesis routes and methods

Procedure details

An alternate method of pentanitroaniline synthesis, based on a recent patent (Reference 6), was examined (FIG. 4). 2,4,6-trinitrotoluene (TNT) (10) is dissolved in p-dioxane and H2S gas is bubbled through the solution holding the temperature below 50° C. The sulfur which precipitates is filtered off and the filtrate is poured over ice mixed with water to produce a mixture of the desired intermediate 4-amino-2,6-dinitrotoluene (11) and the partially reduced product 2,6-dinitro-4-hydroxylaminotoluene (12); the ratio of 11:12 usually is 3:2, but varies from 1:2 to 2:1. The crude mixture of 11 and 12 is suspended in hydrochloric acid and treated with potassium iodide. The hydrochloric acid and potassium iodide form hydroiodic acid (HI) which serves as the reducing agent to convert the hydroxylamine 12 into the amine 11. Cooling, filtration, and recrystallization provide the desired 11 in 45% overall yield from TNT. The amine 11 is nitrated using concentrated sulfuric acid/90% nitric acid with heating to 80° C. (Under these nitration conditions, the methyl group on the amine is oxidized, carbon dioxide is liberated, and subsequent nitration occurs at this position on the aromatic ring.) The nitrated mixture is allowed to cool to 60° C. and then extracted with dichloroethane. The extract is dried and concentrated to produce pentanitroaniline (9) in 22% yield (10% overall yield from TNT).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,4,6-Trinitrotoluene
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